Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC16228303
Molecular Formula: C12H9ClINO3
Molecular Weight: 377.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9ClINO3 |
|---|---|
| Molecular Weight | 377.56 g/mol |
| IUPAC Name | ethyl 7-chloro-6-iodo-4-oxo-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C12H9ClINO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) |
| Standard InChI Key | FUEADDMRMQVDMT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)I)Cl |
Introduction
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by a complex molecular structure that includes a chloro group, a hydroxy group, an iodo group, and an ethyl ester at the carboxylic acid position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and antiviral properties.
Synthesis
The synthesis of Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step organic reactions. These reactions often require controlled conditions to avoid side reactions and ensure high specificity. For example, iodination might be performed in an acidic medium to facilitate electrophilic substitution effectively. The use of catalysts can also improve reaction rates and yields.
Biological Activity and Applications
Ethyl 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylate exhibits significant biological activity, particularly in antimicrobial and antiviral domains. Its mechanism of action may involve inhibition of specific enzymes or interference with microbial DNA replication. The presence of iodine enhances its ability to penetrate cell membranes, which is crucial for its efficacy against various pathogens.
| Biological Activity | Mechanism |
|---|---|
| Antimicrobial | Inhibition of enzymes or DNA replication interference |
| Antiviral | Enhanced cell membrane penetration due to iodine |
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